MFCD18314742
Description
Such identifiers are typically assigned to compounds with distinct molecular frameworks, often involving heterocyclic systems or halogenated substituents, as observed in analogous compounds within the evidence (e.g., pyrazolo-pyridines, boronic acids, and chlorinated triazines) .
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-6-11(8-16)14(17)7-10/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBTUROXAAMSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685188 | |
| Record name | 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-33-7 | |
| Record name | 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18314742 involves several routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis techniques to ensure the compound’s availability for various applications. Detailed information on the exact synthetic routes and reaction conditions is crucial for replicating the synthesis process accurately.
Chemical Reactions Analysis
MFCD18314742 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are essential for understanding the compound’s reactivity and potential applications. The major products formed from these reactions provide insights into the compound’s behavior under different conditions.
Scientific Research Applications
MFCD18314742 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in understanding cellular processes and mechanisms. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of various materials and products. The compound’s versatility makes it a valuable asset in multiple research domains.
Mechanism of Action
The mechanism of action of MFCD18314742 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. Detailed studies on the molecular targets and pathways involved provide insights into the compound’s mode of action.
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 2: Similar Compounds Listed in Evidence
| Compound | CAS Number | Similarity Score | Structural Features |
|---|---|---|---|
| 4-Chloro-5-isopropyltriazine | 102831-70-7 | 0.87 | Chlorine, isopropyl substituent |
| 7-Chloro-1-methylpyrazolo[3,4-c]pyridine | 1259446-07-0 | 0.85 | Chlorine, methyl-pyrazole fusion |
| (3-Bromo-5-chlorophenyl)boronic acid | 1002347-24-6 | 0.71 | Bromine, chlorine, boronic acid functionality |
Research Findings and Limitations
- Gaps in Data : Direct experimental results for this compound are absent, requiring extrapolation from analogs.
- Methodological Consistency : Variability in reported parameters (e.g., solubility assays) complicates cross-study comparisons .
- Safety Profiles : Hazard classifications (e.g., H315-H319-H335) highlight the need for rigorous toxicological studies .
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